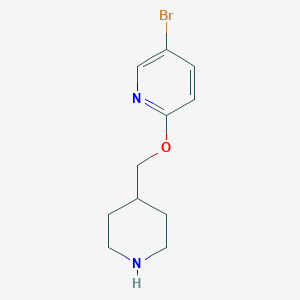![molecular formula C10H19N3O B1528702 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1249699-23-7](/img/structure/B1528702.png)
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
Vue d'ensemble
Description
“2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the CAS number 1249699-23-7 . It has a molecular weight of 197.28 and its molecular formula is C10H19N3O . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O/c1-4-10(2,3)8-7-9(11)13(12-8)5-6-14/h7,14H,4-6,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.28 . It is a powder and is typically stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique
Microwave Activation in Synthesis
Microwave activation has been utilized to enhance reactions involving pyrazole derivatives, showcasing a method to produce 2-hydroxyalkylimines and pyrazol-4-yl-1,3-oxazolidines efficiently. This technique highlights a rapid and effective approach to synthesize complex organic molecules, potentially including 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol derivatives (Papernaya et al., 2018).
Biofuel Production
Research on biofuel production has explored the use of isobutanol, a related compound, as a sustainable energy source. Engineered enzymes in Escherichia coli demonstrate the theoretical yield of isobutanol production under anaerobic conditions, offering insights into the synthesis and application of similar compounds for renewable energy (Bastian et al., 2011).
Novel Organic Synthesis Methods
Solvent-free conditions and microwave-assisted techniques have been developed for the synthesis of novel pyrazolo[1,5-a]pyrimidines, demonstrating the compound's versatility in creating heterocyclic structures. These methods emphasize the compound's utility in generating diverse organic molecules, potentially useful in pharmaceuticals and materials science (Quiroga et al., 2007).
Catalytic Activities
The synthesis of new tripodal ligands, including pyrazolyl derivatives, has been explored for their catalytic activities. Such studies underline the potential of 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol in catalyzing oxidation reactions, contributing to the development of new catalysts (Kodadi et al., 2008).
Antimicrobial Activities
Pyrazole derivatives have been examined for their antimicrobial properties, suggesting the potential biomedical applications of the compound . Synthesis and structural evaluation of these derivatives indicate their utility in designing new antimicrobial agents (Hassan, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[5-amino-3-(2-methylbutan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-4-10(2,3)8-7-9(11)13(12-8)5-6-14/h7,14H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPZRMJIZRCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN(C(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)




![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)






![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)